molecular formula C13H10N4OS B2867784 N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide CAS No. 1207001-78-2

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide

Cat. No. B2867784
CAS RN: 1207001-78-2
M. Wt: 270.31
InChI Key: ONKFGYJSWPWHDS-UHFFFAOYSA-N
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Description

“N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide” is a compound with the molecular formula C13H10N4OS and a molecular weight of 270.31. It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been used in various pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of “N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide” includes a quinoxaline core, which is a bicyclic compound containing two nitrogen atoms . The compound also contains a carboxamide group and a methylisothiazolyl group attached to the quinoxaline core.

Scientific Research Applications

Anticancer and Antiproliferative Activity

Quinoxaline derivatives have shown significant anticancer and antiproliferative activities . They have been tested for cytotoxicity in MCF-7 (breast adenocarcinoma), NCI-H460 (lung cancer cell line), and SF-268 (CNS cancer cell line) .

Antimicrobial Activity

Quinoxaline derivatives have demonstrated antimicrobial properties . They have been found to be effective against both Gram-positive and Gram-negative bacteria .

Anticonvulsant Activity

Quinoxaline derivatives have been studied for their anticonvulsant activities . This makes them potential candidates for the development of new drugs for the treatment of epilepsy and other seizure disorders.

Antituberculosis Activity

Quinoxaline derivatives have shown potential in the treatment of tuberculosis . This is particularly important given the rise of drug-resistant strains of tuberculosis.

Antimalarial Activity

Quinoxaline derivatives have been synthesized and tested for antimalarial activity . This is crucial in the ongoing fight against malaria, a disease that affects millions of people worldwide.

Anti-leishmanial Activity

Quinoxaline derivatives have demonstrated anti-leishmanial activity . Leishmaniasis is a parasitic disease that is caused by the Leishmania parasite.

Anti-HIV Activity

Quinoxaline derivatives have shown potential as anti-HIV agents . This is a significant area of research given the global impact of HIV/AIDS.

Anti-inflammatory Activity

Quinoxaline derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Future Directions

Quinoxaline derivatives, including “N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide”, have shown potential in various pharmacological applications . Future research could focus on further exploring these applications, improving the synthesis methods, and investigating the compound’s mechanism of action .

properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4OS/c1-8-6-12(19-17-8)16-13(18)11-7-14-9-4-2-3-5-10(9)15-11/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKFGYJSWPWHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylisothiazol-5-yl)quinoxaline-2-carboxamide

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